Superior NOP Receptor Agonist Activity of the Methyl Ester Analog Compared to Kappa and Delta Opioid Receptors
The methyl ester analog of the target compound, methyl 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetate, demonstrates a clear preference for agonism at the human Nociceptin (NOP) receptor. In a functional [35S]GTP-γ-S binding assay using CHO cells expressing the human NOP receptor, it exhibited an agonist Ki of 1,890 nM [1]. This is a notably lower (more potent) Ki value compared to its affinity for the kappa opioid receptor (KOP) and delta opioid receptor (DOP), where binding affinities were measured at 6,750 nM and 122,000 nM, respectively, via [3H]diprenorphine displacement in CHO cell membranes [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) for Human Receptors |
|---|---|
| Target Compound Data | Ki = 1,890 nM (NOP), Ki = 6,750 nM (KOP), Ki = 122,000 nM (DOP) |
| Comparator Or Baseline | Compound's own affinity for KOP and DOP receptors |
| Quantified Difference | 3.6-fold more potent at NOP than KOP; 65-fold more potent at NOP than DOP |
| Conditions | NOP: Agonist activity, [35S]GTP-γ-S binding in CHO cells. KOP/DOP: Displacement of [3H]diprenorphine in CHO cell membranes. |
Why This Matters
This selectivity profile indicates the compound's scaffold is a stronger starting point for developing NOP-targeted ligands, reducing the risk of off-target opioid side effects associated with KOP and DOP activation, a key criterion in selecting research tools for analgesic drug discovery.
- [1] BindingDB. BDBM50210381 CHEMBL228736::methyl 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetate. View Source
